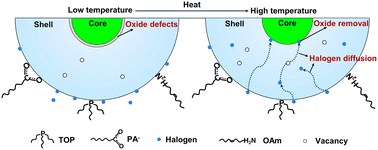Interface defects repair of core/shell quantum dots through halide ion penetration†
Chemical Science Pub Date: 2023-11-01 DOI: 10.1039/D3SC04136K
Abstract
The interface defects of core–shell colloidal quantum dots (QDs) affect their optoelectronic properties and charge transport characteristics. However, the limited available strategies pose challenges in the comprehensive control of these interface defects. Herein, we introduce a versatile strategy that effectively addresses both surface and interface defects in QDs through simple post-synthesis treatment. Through the combination of fine chemical etching methods and spectroscopic analysis, we have revealed that halogens can diffuse within the crystal structure at elevated temperatures, acting as “repairmen” to rectify oxidation and significantly reducing interface defects within the QDs. Under the guidance of this protocol, InP core/shell QDs were synthesized by a hydrofluoric acid-free method with a full width at half-maximum of 37.0 nm and an absolute quantum yield of 86%. To further underscore the generality of this strategy, we successfully applied it to CdSe core/shell QDs as well. These findings provide fundamental insights into interface defect engineering and contribute to the advancement of innovative solutions for semiconductor nanomaterials.


Recommended Literature
- [1] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [2] Contents
- [3] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†
- [4] Reconfigurable OR and XOR logic gates based on dual responsive on–off–on micromotors†
- [5] Synthesis and optical–electrochemical gas sensing applications of Ni-doped LiFePO4 nano-particles†
- [6] A simple method for the evaluation of microfluidic architecture using flow quantitation via a multiplexed fluidic resistance measurement†
- [7] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [8] Metallopolymer precursors to L10-CoPt nanoparticles: synthesis, characterization, nanopatterning and potential application†
- [9] Fluorescence probing of the ferric Fenton reaction via novel chelation†
- [10] One-dimensional organization of free radicals viahalogen bonding†

Journal Name:Chemical Science
Research Products
-
CAS no.: 12134-29-1
-
CAS no.: 131864-71-6









